2-Chloro-N-ethyl-6-fluorobenzenemethanamine
Overview
Description
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a chemical compound with the molecular formula C9H11ClFN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, an ethyl group, and a fluorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions .
Mechanism of Action
Pharmacokinetics
It’s known that metabolic reactions in animals include reduction of the nitro groups, acetylation of the amino groups, and hydroxylation of the phenyl ring . These processes can impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine. For instance, the compound is strongly adsorbed and therefore immobile in soil; its degradation is by photolysis . It’s also hydrolytically stable between pH 5 and pH 9 . These environmental conditions can affect the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-ethyl-6-fluorobenzenemethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to conformational changes that either enhance or inhibit their activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that further interact with other biomolecules. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological functions. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions that convert the compound into various metabolites. The interaction with cofactors such as NADPH is essential for these metabolic processes. The compound’s influence on metabolic flux can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential toxicity, as certain tissues may be more susceptible to its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, localization to the mitochondria can impact cellular respiration and energy production, while localization to the nucleus can influence gene expression and DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine typically involves the chlorination of 2-chloro-6-fluorotoluene, followed by a series of reactions to introduce the ethylamine group. One common method includes the following steps:
Chlorination: 2-chloro-6-fluorotoluene is chlorinated under illumination to produce 2-chloro-6-fluorobenzyl chloride.
Amination: The resulting 2-chloro-6-fluorobenzyl chloride is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-6-fluorobenzenemethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-Chloro-N-ethyl-6-fluorobenzenemethanamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzylamine: Similar structure but lacks the ethyl group.
Flumetralin: Contains additional nitro and trifluoromethyl groups, used as a plant growth regulator.
Uniqueness
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQEQZDCJUWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978741 | |
Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-59-8 | |
Record name | Benzenemethanamine, 2-chloro-N-ethyl-6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62924-59-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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